(4-methyl-1,2-thiazol-3-yl)methanol

Organic Synthesis Building Blocks Procurement

Researchers often face excessive lipophilicity in fragment screening, leading to promiscuous binding. (4-Methyl-1,2-thiazol-3-yl)methanol (CAS 2168741-86-2) provides an optimal solution with a computed XLogP3 of 0.5 and a TPSA of 61.4 Ų, enabling efficient exploration of the isothiazole core without solubility penalties. · Reactive hydroxymethyl handle for rapid esterification/etherification SAR studies. · Serves as a direct linker attachment point for chemical probe synthesis. · Bypasses de novo heterocycle construction, accelerating agrochemical and pharma development cycles.

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
CAS No. 2168741-86-2
Cat. No. B6614957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methyl-1,2-thiazol-3-yl)methanol
CAS2168741-86-2
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESCC1=CSN=C1CO
InChIInChI=1S/C5H7NOS/c1-4-3-8-6-5(4)2-7/h3,7H,2H2,1H3
InChIKeyGGFQJMUVVBJLDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-1,2-thiazol-3-yl)methanol: Physicochemical & Structural Profile


(4-Methyl-1,2-thiazol-3-yl)methanol is a heterocyclic alcohol with the molecular formula C₅H₇NOS and a molecular weight of 129.18 g/mol . It features an isothiazole core with a hydroxymethyl substituent at the 3-position and a methyl group at the 4-position [1]. Commercially, it is typically available at purities of 95-98% and serves as a versatile building block in pharmaceutical and agrochemical synthesis due to its reactive hydroxyl group [2]. Its computed XLogP3 of 0.5 and topological polar surface area (TPSA) of 61.4 Ų define a distinct physicochemical space that influences solubility, permeability, and target interaction potential [3].

Core scaffold Isothiazole heterocycle with 3-hydroxymethyl and 4-methyl substitution
Reactive handle Primary alcohol supports esterification, etherification, and oxidation workflows
Physicochemical space Moderate polarity profile; reported XLogP3 0.5 and TPSA 61.4 Ų

(4-Methyl-1,2-thiazol-3-yl)methanol: Generic Substitution Not Recommended


The assumption that any isothiazole alcohol or 4-methylthiazole derivative can be interchanged without consequence is not supported by the available data. The 3-hydroxymethyl substitution pattern creates a unique reactivity profile; the primary alcohol enables diverse derivatization (e.g., esterification, etherification, oxidation) not possible with simple 4-methylthiazole (CAS 693-90-3) [1]. Furthermore, the computed XLogP3 of 0.5 and TPSA of 61.4 Ų for this compound [2] differ significantly from unsubstituted 4-methylthiazole (XLogP3 of 1.45, no hydrogen bond donors) [3], impacting solubility, membrane permeability, and potential off-target interactions. Therefore, replacing this compound with a simpler analog without verifying its performance in the specific assay or synthetic sequence could lead to failed reactions or altered biological outcomes.

This Compound
4-Methylisothiazole (CAS 693-90-3)
Hydroxymethyl handle
Primary alcohol enables mild derivatization at the 3-position
No reactive handle
Lacks hydroxyl group; requires harsher lithiation or halogenation for functionalization
XLogP3 0.5
Lower lipophilicity supports higher aqueous solubility; hydrogen bond donor present
LogP ~1.45
Higher lipophilicity; no H-bond donor may shift permeability and solubility profile
3 H-bond acceptors, 1 donor
Polarity profile may influence target engagement and chromatographic behavior
1 H-bond acceptor, 0 donors
Reduced intermolecular interaction capacity may alter assay outcomes

(4-Methyl-1,2-thiazol-3-yl)methanol: Comparative Evidence


Purity and Cost Comparison

(4-Methyl-1,2-thiazol-3-yl)methanol is available from commercial suppliers at purities of 95-98% with pricing that reflects its status as a specialized heterocyclic building block [1]. In contrast, the simpler analog 4-methylisothiazole (CAS 693-90-3) is a lower-cost commodity chemical often used in bulk for agrochemical and industrial applications [2]. For research-scale procurement, the higher purity and defined functionality of (4-methyl-1,2-thiazol-3-yl)methanol may justify the cost premium when the synthetic sequence requires a primary alcohol handle.

Procurement
Context-dependent
95–98% purity; cost premium vs. 4-methylisothiazole reflects functionalization
Supports synthetic workflow with defined purity
Commercial pricing context; bulk or custom synthesis may alter cost profile
Organic Synthesis Building Blocks Procurement

Lipophilicity Comparison

The computed XLogP3 for (4-methyl-1,2-thiazol-3-yl)methanol is 0.5 [1], significantly lower than that of unsubstituted 4-methylisothiazole, which has a LogP of 1.45 [2]. This difference is attributable to the hydrogen-bonding hydroxymethyl group, which increases polarity and reduces lipophilicity. The lower LogP predicts higher aqueous solubility and reduced membrane permeability, which could be advantageous or disadvantageous depending on the intended application.

Lipophilicity
Computed
XLogP3 0.5 vs. 1.45; Δ = −0.95
Polarity-dependent application fit
Computed property; verify experimentally for target compartment
Medicinal Chemistry ADME Physicochemical Properties

Hydrogen Bond Donor Count Comparison

(4-Methyl-1,2-thiazol-3-yl)methanol possesses one hydrogen bond donor (the hydroxyl group) and three hydrogen bond acceptors (the nitrogen, sulfur, and oxygen atoms) [1]. In contrast, 4-methylisothiazole has zero hydrogen bond donors and only one hydrogen bond acceptor [2]. This functional difference directly impacts the compound‘s ability to participate in specific intermolecular interactions, such as hydrogen bonding with biological targets or solvents, and is a key determinant of solubility and binding affinity.

H-Bond Profile
Computed
Donors: 1 vs. 0; Acceptors: 3 vs. 1
Alters solubility and target-binding context
Computed from molecular structure; may influence fragment-based screening
Drug Design Solubility Receptor Binding

Reactivity Profile Comparison

The hydroxymethyl group of (4-methyl-1,2-thiazol-3-yl)methanol provides a versatile synthetic handle for further functionalization, including esterification, etherification, and oxidation [1]. 4-Methylisothiazole, lacking this group, has limited derivatization potential and typically requires harsher conditions (e.g., lithiation at C-5 followed by electrophilic quenching) to introduce new functionality . While no direct comparative rate data are available, the presence of the primary alcohol significantly expands the accessible chemical space from this scaffold.

Reactivity
Class-level
Primary alcohol handle enables esterification, etherification, and oxidation pathways
Supports library synthesis diversification
Qualitative reactivity profile; no direct kinetic comparison available
Organic Synthesis Chemical Biology Medicinal Chemistry

(4-Methyl-1,2-thiazol-3-yl)methanol: Application Scenarios


Fragment-Based Lead Generation & Library Synthesis

Due to its moderate XLogP3 (0.5) and the presence of a versatile hydroxymethyl handle [1], this compound is well-suited for fragment-based drug discovery. It provides a balanced physicochemical profile that allows for efficient exploration of chemical space around the isothiazole core without introducing excessive lipophilicity that could lead to promiscuous binding or poor solubility . Researchers can rapidly generate diverse analogs via esterification or etherification of the primary alcohol, accelerating SAR studies.

Agrochemical Intermediate Synthesis

The isothiazole scaffold is recognized for its bioactivity in agricultural applications [1]. (4-Methyl-1,2-thiazol-3-yl)methanol serves as a convenient building block for the synthesis of novel fungicides or herbicides. The primary alcohol can be easily converted into esters, carbamates, or ethers, allowing the introduction of moieties that modulate target binding, metabolic stability, or environmental persistence. Its use circumvents the need for de novo synthesis of the functionalized heterocycle, reducing development time.

Chemical Biology Probe Development

In chemical biology, the ability to attach a linker (e.g., biotin, fluorophore) to a small molecule is essential for target identification and mechanism-of-action studies. The hydroxymethyl group of this compound provides a direct attachment point for such linkers via ester or ether bonds [1]. In contrast, simpler analogs like 4-methylisothiazole lack this functional group, requiring more complex and lower-yielding synthetic strategies to install a linker. This compound thus facilitates the creation of chemical probes for studying isothiazole-binding proteins.

Method Development in Organic Synthesis

The unique combination of the isothiazole ring and a primary alcohol makes this compound an excellent substrate for developing new synthetic methodologies. For example, researchers can investigate selective oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, or explore the reactivity of the isothiazole ring under various conditions [1]. The commercial availability of this compound at defined purity ensures reproducibility in method development studies, which is critical for publication and technology transfer.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Hydroxymethyl handle versatility
Derivatization pathway and SAR exploration
Agrochemical intermediate synthesis
Isothiazole scaffold with reactive alcohol
Target-specific modification and stability screening
Chemical biology probe development
Primary alcohol linker attachment point
Conjugation efficiency and probe stability
Synthetic methodology development
Defined purity building block
Reaction condition screening and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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